molecular formula C13H18ClNO4S B13311570 tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate

tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate

Cat. No.: B13311570
M. Wt: 319.80 g/mol
InChI Key: PEMVJDVWTCXPSP-UHFFFAOYSA-N
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Description

tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate is a specialized organic compound characterized by a tert-butyl carbamate group linked to a benzyl-substituted phenyl ring. The phenyl ring features a chlorosulfonylmethyl (-CH₂SO₂Cl) substituent at the 3-position. This functional group confers high reactivity, particularly in nucleophilic substitution reactions, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₃H₁₈ClNO₄S, with a molecular weight of 319.8 g/mol (calculated). The chlorosulfonyl group enhances electrophilic character, enabling applications in sulfonamide drug development and materials science .

Properties

Molecular Formula

C13H18ClNO4S

Molecular Weight

319.80 g/mol

IUPAC Name

tert-butyl N-[[3-(chlorosulfonylmethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C13H18ClNO4S/c1-13(2,3)19-12(16)15-8-10-5-4-6-11(7-10)9-20(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

PEMVJDVWTCXPSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl Carbamate Derivatives

The initial step involves converting an amine precursor into a tert-butyl carbamate:

Reaction Conditions Reference Notes
Primary amine + di-tert-butyl dicarbonate (Boc2O) In dry dichloromethane (DCM), at 0°C to room temperature , The amine reacts with Boc2O to form the tert-butyl carbamate, often with triethylamine as base to neutralize byproducts.

Example:

R-NH2 + Boc2O → R-NH-COO-tBu

Yield is typically high (>95%) under controlled conditions, with reaction times ranging from 1 to 16 hours depending on the substrate.

Specific Procedure for Aromatic Amines

Based on literature, aromatic amines such as 3-aminophenyl derivatives are reacted similarly:

  • Dissolve the amine in dry DCM.
  • Cool to 0°C.
  • Add Boc2O (1.2 equivalents).
  • Add triethylamine (1.2 equivalents).
  • Stir for 2-4 hours at room temperature.
  • Work-up involves washing with water, saturated sodium bicarbonate, and brine, followed by drying and concentration.

Introduction of the Chlorosulfonyl Group

Sulfonylation Using Chlorosulfonyl Isocyanate (CSI)

The chlorosulfonyl group can be introduced via reaction with chlorosulfonyl isocyanate (CSI):

Reaction Conditions Reference Notes
Aromatic amine + CSI In anhydrous methylene chloride at 0°C, then warm to room temperature , The amine reacts with CSI to form a sulfonylurea intermediate, which can be hydrolyzed or further modified.

Procedure:

  • Dissolve the amine or carbamate intermediate in dry methylene chloride.
  • Cool to 0°C.
  • Add CSI slowly with stirring.
  • Allow the mixture to warm gradually to room temperature.
  • After completion, wash with dilute HCl to remove unreacted CSI and byproducts.
  • Extract and purify via chromatography or recrystallization.

Alternative Sulfonylation with Chlorosulfonyl Derivatives

Alternatively, chlorosulfonyl derivatives of phenyl groups can be prepared via chlorosulfonation of aromatic rings, followed by carbamate formation.

Functionalization to Obtain the Target Compound

Methylation or Phenyl Substitution

The methyl or phenyl groups attached to the sulfonyl or carbamate moieties are introduced via nucleophilic substitution or coupling reactions:

  • For methylation: Use methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • For phenyl groups: Employ Suzuki coupling or nucleophilic aromatic substitution, depending on the functional groups present.

Final Assembly

The final step involves coupling the sulfonylated intermediate with the carbamate core, typically via amide or carbamate bond formation, using coupling reagents such as HATU, EDCI, or DCC in suitable solvents (e.g., DMF or DCM).

Summary of Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield Reference
Carbamate formation Boc2O, amine, triethylamine DCM 0°C to RT 2-4 h >95% ,
Sulfonylation CSI Methylene chloride 0°C to RT 4-6 h 80-90% ,
Coupling and functionalization Various DMF or DCM RT 16-24 h 50-70% ,

Data Tables

Reaction Step Reagents Solvent Temperature Reaction Time Yield Reference
Carbamate synthesis Boc2O, amine DCM 0°C to RT 2-4 hours >95% ,
Sulfonylation CSI Methylene chloride 0°C to RT 4-6 hours 80-90% ,
Final coupling Carbamate + sulfonyl derivative DMF/DCM RT 16-24 hours 50-70% ,

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis, and applications of tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate with analogous carbamate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Synthesis Yield (%) Applications
This compound (Target) C₁₃H₁₈ClNO₄S 319.8 3-(Chlorosulfonylmethyl)phenyl, carbamate N/A Sulfonamide synthesis, reactive intermediate in pharmaceuticals
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ) C₁₄H₁₈BrNO₄ 352.2 4-Bromo, 3,5-dimethoxy, carbamate Not specified Halogenated intermediate for cross-coupling reactions in drug discovery
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate C₁₃H₂₀N₂O₂ 236.3 3-Amino, 5-methylphenyl, carbamate ≥95% purity Pharmaceutical building block (e.g., neurological/metabolic drug candidates)
tert-Butyl (3-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42i) C₁₆H₁₉ClN₂O₂S 338.9 3-Chloro, 4-(4-methylthiazolyl), carbamate 58% Anticancer/antiviral agent precursor
tert-Butyl N-(3-chlorosulfonylcyclobutyl)carbamate C₉H₁₄ClNO₄S 267.7 3-Chlorosulfonylcyclobutyl, carbamate Not specified High-strain intermediate for macrocyclic compound synthesis

Key Comparative Insights:

Reactivity: The target compound’s chlorosulfonylmethyl group enables nucleophilic substitution (e.g., with amines to form sulfonamides), distinguishing it from halogenated derivatives (e.g., bromo or chloro substituents in ), which are more suited for Suzuki-Miyaura couplings. In contrast, the amino group in facilitates electrophilic aromatic substitution or acylation, while methoxy groups (e.g., in 41ζ ) reduce reactivity due to electron-donating effects.

Synthetic Efficiency :

  • Yields for analogs in vary widely (16–77%), influenced by steric/electronic effects of substituents. For example, 42i (58% yield) and 42h (77% yield) highlight how electron-withdrawing groups (e.g., Cl, F) improve reaction efficiency compared to bulky substituents. The target compound’s synthesis likely faces challenges due to the hydrolytic sensitivity of -SO₂Cl.

Applications: The target compound’s -SO₂Cl group is critical for synthesizing sulfonamide antibiotics (e.g., analogous to sulfadiazine) . Amino-substituted analogs (e.g., ) are preferred for covalent inhibitor design (e.g., kinase targets), while thiazole-containing derivatives (e.g., 42i ) are explored for antiviral activity.

Physical Properties: The target’s polar -SO₂Cl group likely reduces solubility in non-polar solvents compared to methoxy or methyl analogs (e.g., ). Cyclobutyl-substituted carbamates (e.g., ) exhibit lower thermal stability due to ring strain but higher reactivity in cycloadditions.

Research Findings and Trends

  • Pharmaceutical Relevance : Derivatives with chlorosulfonyl or thiazole groups (e.g., ) are prioritized in protease inhibitor development.
  • Material Science: The target’s -SO₂Cl group is being investigated for polymer cross-linking, contrasting with amino-substituted analogs used in conductive material synthesis .
  • Synthetic Challenges : Protecting-group strategies (e.g., tert-butyl carbamate) are critical for stabilizing reactive intermediates like -SO₂Cl during multi-step syntheses .

Biological Activity

Tert-butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate is a synthetic compound with significant implications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a chlorosulfonyl moiety, enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C12H16ClNO4S
  • Molecular Weight : 305.78 g/mol
  • CAS Number : 1823231-31-7

The compound's structure allows for specific interactions with various biological molecules, making it a candidate for further pharmacological studies .

The biological activity of this compound primarily involves its ability to interact with cellular pathways and modify biological macromolecules. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl group is known to enhance the reactivity of the compound, allowing it to act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling : The compound may influence integrin signaling pathways, potentially enhancing cell adhesion and migration, which are critical in wound healing and tissue repair processes .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits moderate protective effects against oxidative stress in cell cultures. For instance, in astrocyte models exposed to amyloid beta (Aβ) peptides, the compound improved cell viability significantly compared to untreated controls .

TreatmentCell Viability (%)
Control100
Aβ Alone43.78
Aβ + Compound62.98

This data suggests that the compound may mitigate neurotoxic effects associated with Alzheimer's disease pathology.

In Vivo Studies

In vivo investigations using animal models have shown that while the compound exhibits some protective effects against oxidative stress induced by scopolamine, its overall efficacy was less pronounced compared to established treatments like galantamine .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
tert-Butyl carbamateSimpler structurePrimarily a protecting group
tert-Butyl N-{4-[(chlorosulfonyl)phenyl]methyl}carbamateIsomeric formDifferent reactivity profile
tert-Butyl N-{3-[(methanesulfonyl)methyl]phenyl}carbamateMethanesulfonyl instead of chlorosulfonylVariations in enzyme inhibition

These comparisons highlight how the chlorosulfonyl group enhances reactivity and potential therapeutic applications compared to other derivatives.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Neuroprotective Effects : A study investigated its impact on neuronal cell lines exposed to neurotoxins, demonstrating significant reductions in apoptosis markers.
  • Anti-inflammatory Properties : Research indicated that the compound could modulate inflammatory responses in macrophage models, suggesting potential applications in treating inflammatory diseases.

Q & A

Synthesis and Reaction Optimization

Basic Question: What are the common synthetic routes for preparing tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate? Methodological Answer: The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a substituted aniline derivative. For example, describes a similar synthesis where tert-butyl chloroformate reacts with 3-(3-hydroxypropyl)aniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Adjustments for the chlorosulfonyl group may involve introducing sulfonyl chloride precursors at the phenylmethyl stage. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–25°C) are critical to prevent side reactions .

Advanced Question: How can researchers optimize reaction yields when encountering low conversion rates during carbamate formation? Methodological Answer: Low yields often arise from incomplete nucleophilic substitution or competing side reactions. To mitigate this:

  • Base Selection: Use sterically hindered bases (e.g., DIPEA) to improve deprotonation efficiency without promoting elimination ().
  • Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance reactivity while minimizing hydrolysis of the chlorosulfonyl group.
  • Stepwise Functionalization: Introduce the chlorosulfonyl group post-carbamate formation to avoid premature reactivity (). Monitor intermediates via TLC or LC-MS to identify bottlenecks .

Structural Characterization

Basic Question: What analytical techniques are recommended for confirming the structure of this compound? Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR can identify carbamate (-NHCOO-) and chlorosulfonyl (-SO2_2Cl) groups. For example, reports chemical shifts at δ 1.4 ppm (tert-butyl) and δ 3.8–4.2 ppm (methylene linkages).
  • X-ray Crystallography: Resolve hydrogen-bonding networks, as seen in , where N–H···O interactions stabilize the crystal lattice.
  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+Na]+^+ peak at m/z 356.08) .

Advanced Question: How should researchers address discrepancies between experimental and computational spectral data? Methodological Answer:

  • Verify Solvent Effects: Solvent polarity (e.g., DMSO vs. CDCl3_3) can shift NMR peaks. Re-run spectra in deuterated solvents matching computational settings.
  • Check Tautomerism: The chlorosulfonyl group’s electron-withdrawing nature may induce tautomeric forms. Use 2D NMR (e.g., HSQC, COSY) to map coupling patterns ().
  • Re-optimize DFT Parameters: Adjust computational methods (e.g., B3LYP/6-31G*) to account for crystal packing forces observed in X-ray data .

Biological and Medicinal Applications

Basic Question: What biological activities are associated with this compound’s structural analogs? Methodological Answer: Analogous carbamates exhibit enzyme inhibition (e.g., CDC25 phosphatase) and anticancer activity (). The chlorosulfonyl group enhances electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols). Assays like fluorescence polarization or enzyme kinetics (KM/Vmax) are used to quantify inhibition .

Advanced Question: How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition? Methodological Answer:

  • Kinetic Studies: Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding.
  • Mass Spectrometry Proteomics: Identify covalent adducts by digesting enzyme-compound complexes and analyzing peptide fragments ().
  • Mutagenesis: Engineer enzymes with active-site mutations (e.g., Cys→Ser) to confirm target specificity .

Safety and Handling

Advanced Question: What precautions are necessary when handling the chlorosulfonyl group during synthesis? Methodological Answer:

  • Controlled Conditions: Conduct reactions under inert atmosphere (N2_2/Ar) to prevent moisture-induced hydrolysis ().
  • Personal Protective Equipment (PPE): Use acid-resistant gloves and face shields; chlorosulfonyl compounds can release HCl upon degradation ().
  • Neutralization Protocols: Quench excess reagents with ice-cold NaHCO3_3 before disposal to minimize gaseous byproducts .

Stability and Reactivity

Advanced Question: How does pH affect the stability of this compound in aqueous solutions? Methodological Answer:

  • Acidic Conditions (pH < 5): Accelerate hydrolysis of the carbamate and chlorosulfonyl groups. Monitor degradation via HPLC with a C18 column.
  • Neutral/Basic Conditions (pH 7–9): The compound is more stable but may undergo nucleophilic substitution. Use buffered solutions (e.g., PBS) for biological assays and store at –20°C in anhydrous DMSO .

Data Contradiction Resolution

Advanced Question: How to resolve conflicting results in biological activity between independent studies? Methodological Answer:

  • Replicate Assays: Standardize cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum concentration, incubation time).
  • Check Purity: Use HPLC (>95% purity) to rule out impurities (e.g., residual solvents) as confounding factors.
  • Structural Confirmation: Re-analyze compound identity via 19^{19}F NMR (if applicable) or elemental analysis to ensure batch consistency .

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